Superior In-Silico Binding Affinity vs. FWM-2
In the original discovery study, FWM-1 demonstrated a superior docking score when compared to its closest structural analog from the same screening campaign, FWM-2. This indicates a stronger predicted binding interaction with the NSP13 helicase active site [1].
| Evidence Dimension | Molecular Docking Score (kcal/mol) |
|---|---|
| Target Compound Data | -12.4 |
| Comparator Or Baseline | FWM-2: -10.9 |
| Quantified Difference | 1.5 kcal/mol (more negative for FWM-1) |
| Conditions | AutoDock Vina docking simulations against the SARS-CoV-2 NSP13 helicase active site (PDB: 6ZSL). |
Why This Matters
The 1.5 kcal/mol difference in docking score suggests a stronger and more favorable initial binding pose, making FWM-1 a superior starting point for structure-activity relationship (SAR) studies and lead optimization campaigns compared to FWM-2.
- [1] El Hassab, M. A., Eldehna, W. M., Al-Rashood, S. T., Alharbi, A., Eskandrani, R. O., Alkahtani, H. M., Elkaeed, E. B., & Abou-Seri, S. M. (2022). Multi-stage structure-based virtual screening approach towards identification of potential SARS-CoV-2 NSP13 helicase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 563–572. Table 1. View Source
